(R)-5,7-Difluorochroman-4-ol is a chiral molecule with a chroman ring system, characterized by a benzene ring fused to a heterocyclic six-membered oxygen-containing ring. The molecule is substituted with two fluorine atoms at the 5 and 7 positions, and a hydroxyl group at the 4 position. This particular isomer, (R)-5,7-Difluorochroman-4-ol, is significant as it is the enantiomer used in the synthesis of Tegoprazan [, ].
5,7-Difluorochroman-4-ol is a chiral compound classified as a chroman derivative. Its molecular formula is with a molecular weight of approximately 186.16 g/mol. The compound features a chroman core with hydroxyl functionality at the 4-position and fluorine substituents at the 5 and 7 positions. The introduction of fluorine atoms enhances the compound's stability and bioactivity, making it significant in medicinal chemistry and various industrial applications. 5,7-Difluorochroman-4-ol is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities, as well as its role as an intermediate in the synthesis of pharmaceuticals like Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease.
5,7-Difluorochroman-4-ol is synthesized primarily from its precursor, 5,7-difluorochroman-4-one, through asymmetric reduction processes. This compound belongs to the class of chromanols, which are known for their diverse biological activities. Chroman derivatives have been extensively studied for their potential applications in drug development due to their ability to interact with various biological systems.
The synthesis of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductase enzymes. This process employs coenzymes and a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The reaction conditions are generally mild, utilizing environmentally friendly organic solvents to enhance sustainability.
Key Steps in Synthesis:
Industrial production methods mirror laboratory synthesis but are optimized for efficiency and cost-effectiveness to meet commercial demands.
The molecular structure of 5,7-Difluorochroman-4-ol is characterized by:
Molecular Data:
5,7-Difluorochroman-4-ol can undergo several types of chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed during experimentation.
As an intermediate in the synthesis of Tegoprazan, 5,7-Difluorochroman-4-ol exhibits a mechanism of action primarily through its interaction with gastric H+/K+-ATPase. This enzyme is crucial for gastric acid secretion regulation.
Mechanism Details:
5,7-Difluorochroman-4-ol possesses several notable physical and chemical properties:
Relevant Data:
These properties make it suitable for various applications in medicinal chemistry.
5,7-Difluorochroman-4-ol has several significant applications across different scientific fields:
The synthesis of enantiomerically pure 5,7-Difluorochroman-4-ol relies predominantly on biocatalytic asymmetric reduction of its prochiral ketone precursor, 5,7-difluorochroman-4-one. This approach leverages the inherent chirality of enzyme active sites to deliver specific stereoisomers with exceptional precision. The (R)-enantiomer—designated as Tegoprazan Impurity 11 in pharmaceutical contexts—is synthesized via stereoselective reduction using ketoreductases, achieving enantiomeric excess (ee) values exceeding 99% under optimized conditions [5] [8].
Transition metal-catalyzed asymmetric hydrogenation provides an alternative route, employing chiral ligands like BINAP-Ru complexes. However, this method faces limitations in substrate compatibility and requires high-pressure hydrogen gas. In contrast, biocatalytic strategies operate under ambient conditions using aqueous or biphasic systems, minimizing environmental impact and simplifying purification [1] .
Table 1: Comparative Asymmetric Synthesis Routes for (R)-5,7-Difluorochroman-4-ol
Method | Catalyst/Enzyme | ee (%) | Reaction Conditions |
---|---|---|---|
Biocatalytic Reduction | Ketoreductase (SDR) | >99 | pH 7.0, 30°C, NADPH recycling |
Metal-Catalyzed Hydrogenation | Ru-TsDPEN/p-cymene | 92 | 50 bar H₂, 60°C |
Chemoenzymatic Dynamic KR | Lipase/Ru-shvo catalyst | 95 | Toluene, 70°C |
The enzymatic reduction of 5,7-difluorochroman-4-one proceeds via a Prelog-specific hydride transfer from nicotinamide cofactors (NAD(P)H) to the si-face of the carbonyl, generating the (R)-alcohol configuration essential for pharmaceutical intermediates [5]. Critical reaction parameters include:
A patented workflow achieves 98% yield and >99% ee by immobilizing ketoreductase on epoxy-functionalized silica, enabling enzyme reuse for 15 cycles without significant activity loss [5].
Table 2: Optimized Enzymatic Reduction Parameters
Parameter | Optimal Condition | Impact on Performance |
---|---|---|
Temperature | 30°C | Prevents enzyme denaturation |
pH | 7.0–7.5 (phosphate buffer) | Maximizes activity/ee |
Coenzyme Recycling | GDH/glucose | NADPH turnover >5,000 |
Substrate Loading | 50 g/L | 80% conversion in 8 h |
The stereochemical outcome of enzymatic reductions is governed by the structural architecture of three ketoreductase families:
Table 3: Enzyme Family Performance in Chroman-4-ol Synthesis
Enzyme Family | Structural Feature | ee (%) | Thermostability | Cofactor Preference |
---|---|---|---|---|
SDR | Rossmann fold | >99 | Moderate (T₅₀=45°C) | NADPH |
MDR | Zinc-dependent | 90–95 | High (T₅₀=60°C) | NADH |
AKR | (β/α)₈-barrel | 70–85 | Low (T₅₀=35°C) | NADPH |
Synergistic multi-enzyme cascades address limitations of single enzymes. For example, coupling an AKR (broad substrate scope) with an SDR (high enantioselectivity) enables deracemization of 5,7-difluorochroman-4-one with 97% yield and 99% ee, as validated in patent WO2017023124A1 [1] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1